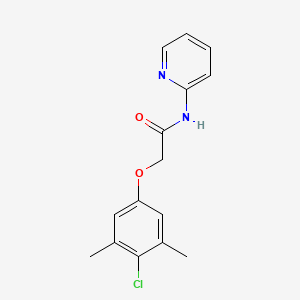
2-(4-chloro-3,5-dimethylphenoxy)-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-2-pyridinylacetamide is a synthetic compound that belongs to the family of acetamide derivatives. It is commonly known as Pyriproxyfen and is widely used as an insect growth regulator in agriculture and public health programs. Pyriproxyfen has been found to be highly effective in controlling the population of various insect species, including mosquitoes, which are known to transmit deadly diseases like dengue, chikungunya, and Zika virus.
作用機序
Pyriproxyfen works by mimicking the juvenile hormone in insects, which is necessary for their normal development. However, when Pyriproxyfen is present in the environment, it disrupts the normal development of insects, leading to their death or sterility. Pyriproxyfen has been found to be highly selective, affecting only the target insect species and not harming other non-target organisms.
Biochemical and Physiological Effects
Pyriproxyfen has been found to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, with no accumulation in the tissues. Pyriproxyfen has been found to have no adverse effects on the reproductive health of mammals or their offspring.
実験室実験の利点と制限
Pyriproxyfen has several advantages for use in lab experiments. It is highly effective in controlling the population of various insect species, making it an ideal tool for studying the biology and behavior of insects. Pyriproxyfen is also highly selective, affecting only the target insect species and not harming other non-target organisms. However, Pyriproxyfen has some limitations for use in lab experiments. It can be expensive to synthesize, and its effectiveness can be affected by environmental factors like temperature and humidity.
将来の方向性
Pyriproxyfen has several potential future directions for research. It can be studied for its potential use as a larvicide in water bodies to control the population of mosquito larvae. Pyriproxyfen can also be studied for its potential use in controlling the population of other insect species, including agricultural pests and disease vectors. Additionally, Pyriproxyfen can be studied for its potential use in combination with other insecticides to improve their effectiveness and reduce the development of insecticide resistance.
Conclusion
Pyriproxyfen is a highly effective insect growth regulator that has been extensively studied for its potential use in controlling the population of various insect species. It works by disrupting the normal development of insects, leading to their death or sterility. Pyriproxyfen has several advantages for use in lab experiments, including its high effectiveness and selectivity. However, Pyriproxyfen also has some limitations, including its cost and sensitivity to environmental factors. Pyriproxyfen has several potential future directions for research, including its use as a larvicide and its combination with other insecticides.
合成法
Pyriproxyfen is synthesized by reacting 2-pyridinecarboxylic acid with 4-chloro-3,5-dimethylphenol in the presence of thionyl chloride, followed by the reaction with N,N-dimethylacetamide. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
Pyriproxyfen has been extensively studied for its insect growth regulatory properties. It has been found to be highly effective in controlling the population of various insect species, including mosquitoes, flies, and cockroaches. Pyriproxyfen works by disrupting the normal development of insects, leading to their death or sterility. Pyriproxyfen has also been studied for its potential use as a larvicide in water bodies to control the population of mosquito larvae.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-12(8-11(2)15(10)16)20-9-14(19)18-13-5-3-4-6-17-13/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNBRYHCNNUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
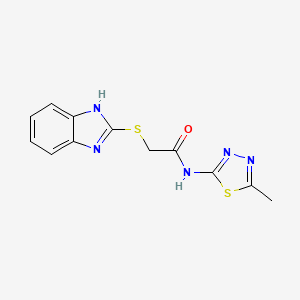
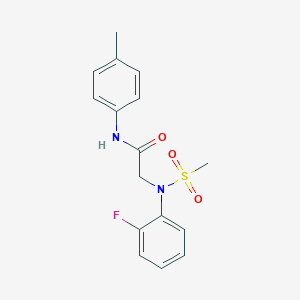
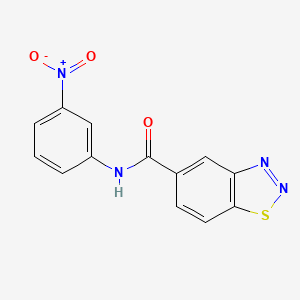

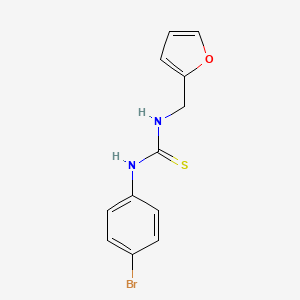
![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
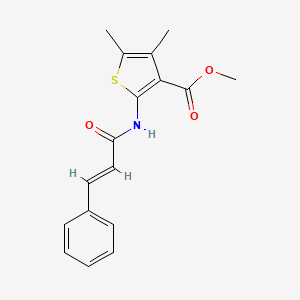
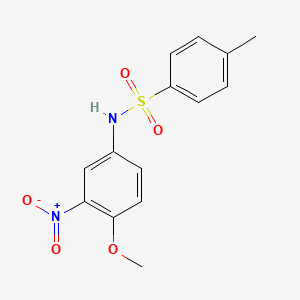

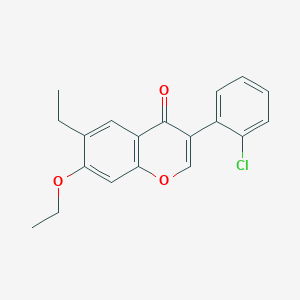

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)